Precise Substituent Positioning for Acetyl-CoA Carboxylase (ACC) Inhibitor Synthesis
Methyl 4-amino-3-chloro-5-nitrobenzoate is explicitly claimed as a key intermediate in the synthesis of N2-pyrazolospiroketone acetyl-CoA carboxylase inhibitors [1]. The 3-chloro-5-nitro substitution pattern is essential for the final pharmacophore. In contrast, the free acid (4-amino-3-chloro-5-nitrobenzoic acid, CAS 37902-01-5) and the ethyl ester analog (CAS 1427460-85-2) are not identified as intermediates in this patent family, suggesting that the methyl ester specifically facilitates the synthetic route or yields the desired ester protection/deprotection kinetics required for the spiroketone formation.
| Evidence Dimension | Patent-disclosed synthetic utility |
|---|---|
| Target Compound Data | Claimed as intermediate in WO2011058473A1 for ACC inhibitor synthesis |
| Comparator Or Baseline | 4-Amino-3-chloro-5-nitrobenzoic acid (CAS 37902-01-5) and ethyl ester (CAS 1427460-85-2) |
| Quantified Difference | Not directly quantified; differentiation is based on patent inclusion/exclusion |
| Conditions | Synthesis of pyrazolospiroketone ACC inhibitors |
Why This Matters
Selection of this specific methyl ester ensures alignment with a patented synthetic route, which may be critical for intellectual property considerations or for reproducing literature yields in medicinal chemistry programs.
- [1] PFIZER INC.; BAGLEY, S. W.; GRIFFITH, D. A.; KUNG, D. W. N2-pyrazolospiroketone acetyl-coa carboxylase inhibitors. WO2011058473A1, 2011. View Source
